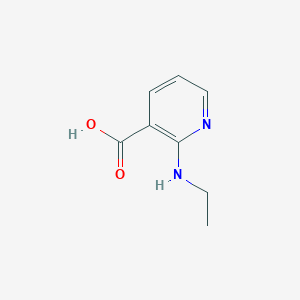

2-(Ethylamino)nicotinic acid

Übersicht

Beschreibung

Synthesis Analysis

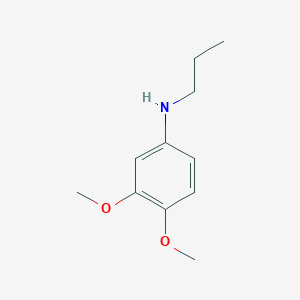

In hydrothermal reactions at 150–180 °C, 2-(arylamino)nicotinic acids were synthesized by amination of 2-chloronicotinic acid with aromatic amine derivatives, with potassium carbonate as base . The procedure is efficient, environmentally friendly, and practical, with moderate to excellent yields (up to 98%) .Molecular Structure Analysis

The molecular structure of 2-(Ethylamino)nicotinic acid is likely to be similar to that of 2-(methylamino)nicotinic acid, which has been reported to develop intermolecular –COOH∙∙∙pyridine N (acid-pyridine) interactions in the amorphous state .Chemical Reactions Analysis

The synthesis of 2-(arylamino)nicotinic acids involves amination of 2-chloronicotinic acid with aromatic amine derivatives . This reaction occurs in hydrothermal conditions at 150–180 °C, with potassium carbonate serving as the base .Wissenschaftliche Forschungsanwendungen

1. Improving Plant Tolerance to Heavy Metals The compound, being a derivative of nicotinic acid, can play a significant role in improving plant tolerance and resistance to different types of stress, such as exposure to heavy metals . It can enhance various physiological, metabolic, and enzymatic activities in plants .

Enhancing Plant Morpho-physiological Parameters

Exogenous application of nicotinic acid derivatives can improve various morpho-physiological parameters in plants, such as length, biomass, leaf area, photosynthetic pigment, and mineral nutrition . It can also reduce oxidative damage by lowering H2O2 accumulation .

Antibacterial Properties

Nicotinamide derivatives, including 2-(Ethylamino)nicotinic acid, have shown promising antibacterial properties . They can be used in the development of new antibacterial agents .

Antibiofilm Properties

These compounds also exhibit antibiofilm properties, which can be crucial in combating biofilm-associated infections .

Computational Analyses

2-(Ethylamino)nicotinic acid and its derivatives can be used in computational analyses to study their electronic properties, which can provide valuable insights into their potential applications .

Topical Applications

Although the specific compound “2-(Ethylamino)nicotinic acid” hasn’t been directly mentioned, nicotinamide, a derivative of nicotinic acid, has been widely used in topical applications for the treatment of various skin conditions such as acne vulgaris, melasma, atopic dermatitis, rosacea, and psoriasis .

Safety and Hazards

Zukünftige Richtungen

Aqueous zinc ion batteries (AZIBs) are considered as future energy storage devices because of their high safety, low cost, and environmental friendliness . The addition of trace amounts of nicotinic acid to 2 M ZnSO4 has been proposed to prepare an optimized electrolyte for AZIBs . This work provides a new avenue for the development of low-cost additives to achieve high performance aqueous Zn-ion batteries .

Wirkmechanismus

Target of Action

2-(Ethylamino)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), primarily targets the nicotinic receptors . These receptors play a crucial role in various physiological, metabolic, and enzymatic activities .

Mode of Action

The compound interacts with its targets, the nicotinic receptors, by acting as an agonist . This interaction results in changes in the receptor’s activity, leading to various downstream effects.

Biochemical Pathways

2-(Ethylamino)nicotinic acid affects several biochemical pathways. As a precursor of nicotinamide coenzymes, it plays a crucial role in redox reactions catalyzed by various enzymes . These coenzymes are involved in metabolism, being electron donors or acceptors in redox reactions . The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid .

Pharmacokinetics

It is likely to share some similarities with niacin, which is known to have a tmax of 30 hours in patients with chronic kidney disease

Result of Action

Given its similarity to niacin, it may have a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (hdl-c), high low-density lipoprotein cholesterol (ldl-c), high lipoprotein a, and hypertriglyceridemia .

Action Environment

The action, efficacy, and stability of 2-(Ethylamino)nicotinic acid can be influenced by various environmental factors. For instance, in plants, exogenous application of nicotinic acid has been shown to improve tolerance to lead-induced metal stress

Eigenschaften

IUPAC Name |

2-(ethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-9-7-6(8(11)12)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBIPIXSHKINES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

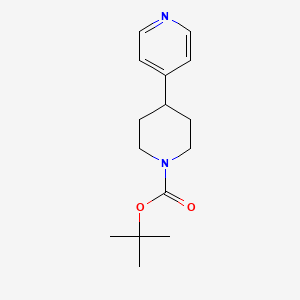

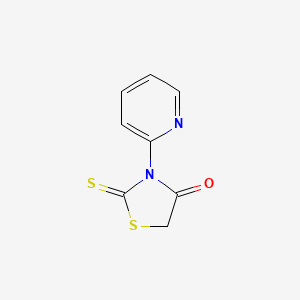

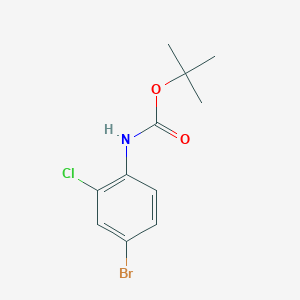

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

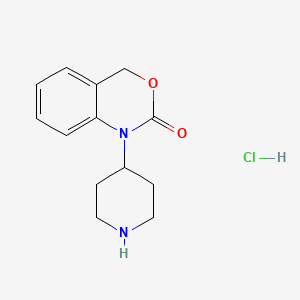

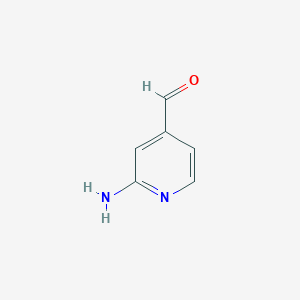

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)